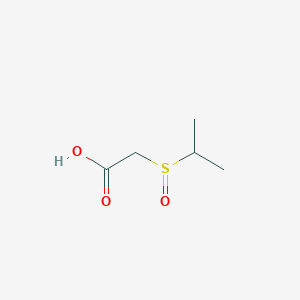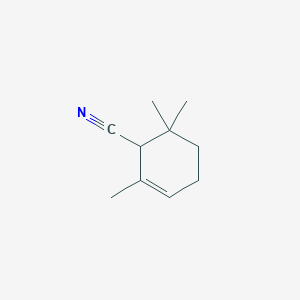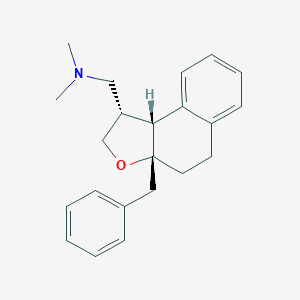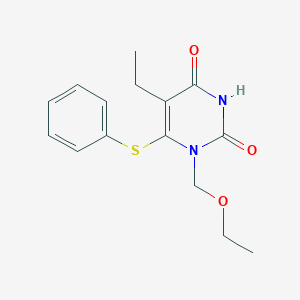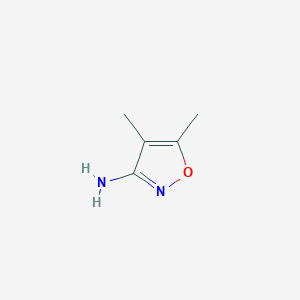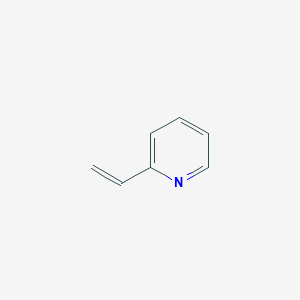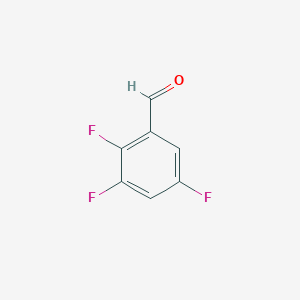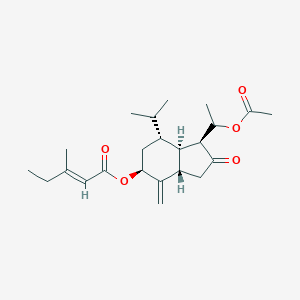
Farfaratin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Farfaratin is a natural flavonoid compound found in various plants, including the Persian shallot (Allium stipitatum). It has attracted significant attention due to its potential therapeutic effects in various diseases, including cancer, inflammation, and cardiovascular disorders.
Mécanisme D'action
The mechanism of action of farfaratin is not fully understood. However, it has been suggested that farfaratin exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, MAPK pathway, and NF-κB pathway. Farfaratin has also been shown to inhibit the activity of various enzymes, including COX-2, LOX, and MMP-9.
Effets Biochimiques Et Physiologiques
Farfaratin has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, anti-cancer, and cardioprotective effects. Farfaratin has also been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using farfaratin in lab experiments include its natural origin, low toxicity, and broad therapeutic potential. However, the limitations of using farfaratin in lab experiments include its low solubility in water and limited availability.
Orientations Futures
Future research on farfaratin should focus on its potential therapeutic effects in various diseases, including cancer, inflammation, and cardiovascular disorders. Further studies are needed to elucidate the mechanism of action of farfaratin and its potential interactions with other drugs. The development of novel delivery systems for farfaratin may also enhance its therapeutic potential.
Méthodes De Synthèse
Farfaratin can be extracted from the bulbs of the Persian shallot using various methods, including Soxhlet extraction, maceration, and ultrasonic-assisted extraction. The extracted compound can be purified using column chromatography, high-performance liquid chromatography (HPLC), or thin-layer chromatography (TLC).
Applications De Recherche Scientifique
Farfaratin has been extensively studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and cardiovascular disorders. In cancer, farfaratin has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor growth in various cancer cell lines and animal models. In inflammation, farfaratin has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In cardiovascular disorders, farfaratin has been shown to have vasodilatory effects and reduce blood pressure.
Propriétés
Numéro CAS |
126453-63-2 |
|---|---|
Nom du produit |
Farfaratin |
Formule moléculaire |
C23H34O5 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
[(1S,3aS,5S,7R,7aR)-1-(1-acetyloxyethyl)-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] (E)-3-methylpent-2-enoate |
InChI |
InChI=1S/C23H34O5/c1-8-13(4)9-21(26)28-20-11-17(12(2)3)23-18(14(20)5)10-19(25)22(23)15(6)27-16(7)24/h9,12,15,17-18,20,22-23H,5,8,10-11H2,1-4,6-7H3/b13-9+/t15?,17-,18-,20+,22+,23-/m1/s1 |
Clé InChI |
CFUPNMDNSQIWBB-MTLBRCJSSA-N |
SMILES isomérique |
CC/C(=C/C(=O)O[C@H]1C[C@@H]([C@@H]2[C@@H](C1=C)CC(=O)[C@@H]2C(C)OC(=O)C)C(C)C)/C |
SMILES |
CCC(=CC(=O)OC1CC(C2C(C1=C)CC(=O)C2C(C)OC(=O)C)C(C)C)C |
SMILES canonique |
CCC(=CC(=O)OC1CC(C2C(C1=C)CC(=O)C2C(C)OC(=O)C)C(C)C)C |
Synonymes |
farfaratin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



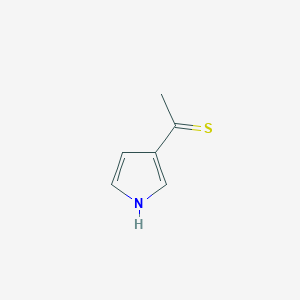
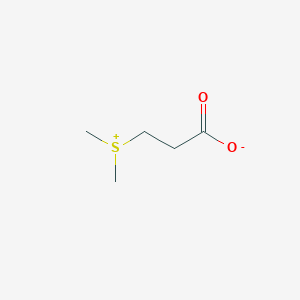
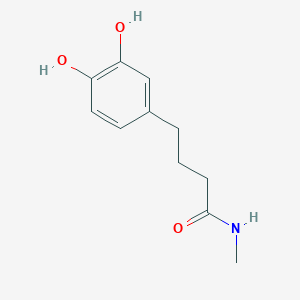
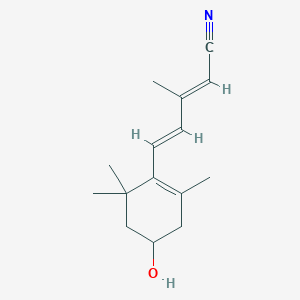
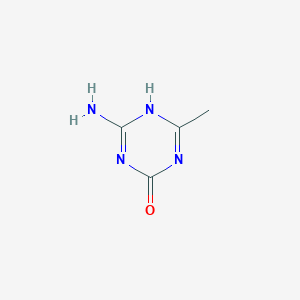
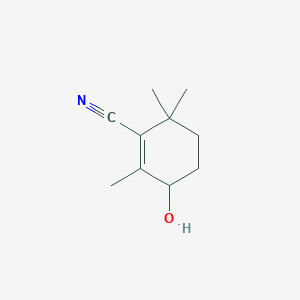
![1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile](/img/structure/B144070.png)
